molecular formula C18H22F3N3O4S B396157 METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

Cat. No.: B396157
M. Wt: 433.4g/mol
InChI Key: NDTWSNGUYGCVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C18H22F3N3O4S

Molecular Weight

433.4g/mol

IUPAC Name

methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C18H22F3N3O4S/c1-5-28-11-6-7-12-13(9-11)29-16(22-12)24-17(15(26)27-4,18(19,20)21)23-14(25)8-10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

NDTWSNGUYGCVNQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE can be compared with other benzothiazole derivatives, such as:

    6-ethoxy-1,3-benzothiazole-2-amine: This compound lacks the trifluoromethyl and acyl groups, resulting in different chemical properties and biological activities.

    2-amino-6-methylbenzothiazole: This derivative has a methyl group instead of an ethoxy group, leading to variations in its reactivity and applications.

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